molecular formula C16H14Cl2O2 B1327479 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-07-7

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327479
CAS No.: 898774-07-7
M. Wt: 309.2 g/mol
InChI Key: QURMTIUAUKDCDV-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Additionally, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is crucial for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form different substituted products

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropiophenones

Scientific Research Applications

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dichloro-3-(2-methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.

    2’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone: Similar structure but with different positions of chlorine and methoxy groups

Uniqueness

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and methoxy groups in specific positions enhances its potential as a versatile intermediate in organic synthesis and its utility in various research applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURMTIUAUKDCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644200
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-07-7
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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